molecular formula C12H18N2O B13890603 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine

3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine

Cat. No.: B13890603
M. Wt: 206.28 g/mol
InChI Key: KPNKOVQFAPAGLD-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers that have gained significant attention in recent years due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aminomethyl, benzyl, and methyl groups in the structure of this compound imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the aminomethyl, benzyl, and methyl groups. One common synthetic route involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxetane ring. Subsequent functionalization steps, including amination and alkylation, are then carried out to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts, environmentally friendly solvents, and scalable reaction conditions are essential considerations in industrial processes. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or benzyl positions, leading to the formation of substituted oxetane derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane ketones or aldehydes, while substitution reactions can produce a variety of substituted oxetane derivatives with different functional groups.

Scientific Research Applications

3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and drug delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine can be compared with other similar compounds, such as:

    3-(aminomethyl)-N-benzyl-oxetan-3-amine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    3-(aminomethyl)-N-methyl-oxetan-3-amine: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

    N-benzyl-N-methyl-oxetan-3-amine:

The presence of the aminomethyl, benzyl, and methyl groups in this compound makes it unique and imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(aminomethyl)-N-benzyl-N-methyloxetan-3-amine

InChI

InChI=1S/C12H18N2O/c1-14(12(8-13)9-15-10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3

InChI Key

KPNKOVQFAPAGLD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2(COC2)CN

Origin of Product

United States

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